BenchChemオンラインストアへようこそ!

2-bromo-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

Lipophilicity Drug-likeness Scaffold optimization

CAS 863512-71-4 features an ortho-bromo substituent enabling halogen bonding—an interaction inaccessible to H, Cl, or OMe analogs. As the highest-lipophilicity member (logP 4.44) among commercially available benzamide-substituted analogs, it is the definitive probe for quantifying lipophilicity-driven potency gains vs. metabolic stability penalties within the Russell et al. (2016) N-(2-(2-phenylthiazol-4-yl)ethyl)amide trypanosomacide scaffold. The aryl bromide also serves as a versatile Pd-catalyzed cross-coupling handle for late-stage diversification. Researchers investigating anti-T. brucei/cruzi SAR, halogen-bond-mediated target binding, or metabolic stability should procure this specific derivative—not an under-characterized close analog.

Molecular Formula C18H15BrN2OS
Molecular Weight 387.3 g/mol
CAS No. 863512-71-4
Cat. No. B6520273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
CAS863512-71-4
Molecular FormulaC18H15BrN2OS
Molecular Weight387.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3Br
InChIInChI=1S/C18H15BrN2OS/c19-16-9-5-4-8-15(16)17(22)20-11-10-14-12-23-18(21-14)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,22)
InChIKeyMOXQAUGRFVIJKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide (CAS 863512-71-4): Compound Identity, Scaffold Class, and Procurement-Relevant Physicochemical Profile


2-Bromo-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide (CAS 863512-71-4; molecular formula C₁₈H₁₅BrN₂OS; MW 387.3 g/mol) is a synthetic small molecule belonging to the N-(2-(2-phenylthiazol-4-yl)ethyl)amide chemotype . This scaffold has been validated in hit-to-lead optimization campaigns as a novel class of potent, broad-spectrum trypanosomacides targeting both Trypanosoma brucei and Trypanosoma cruzi [1]. The compound is commercially catalogued as a screening compound (ChemDiv ID G856-3257) with experimentally derived or calculated physicochemical properties including logP 4.44, logSw -4.48, polar surface area 34.7 Ų, and one hydrogen bond donor . The ortho-bromo substitution on the benzamide ring represents a key structural differentiator within this scaffold family.

Why 2-Bromo-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide Cannot Be Casually Substituted by Close Analogs: Scaffold-Dependent SAR Evidence


Within the N-(2-(2-phenylthiazol-4-yl)ethyl)amide class, structure-activity relationships are sharply defined by the nature and position of substituents on the benzamide aryl ring [1]. The Russell et al. (2016) hit-to-lead study demonstrated that even minor modifications to the amide moiety—such as switching from amide to carbamate or urea—profoundly alter trypanocidal potency and selectivity profiles [1]. Furthermore, the class as a whole exhibits poor metabolic stability, meaning that substitution patterns directly influence both intrinsic activity and pharmacokinetic fate [1]. The ortho-bromo substituent present in CAS 863512-71-4 is expected to modulate lipophilicity (calculated logP ~4.44 vs. ~3.5 for the unsubstituted parent benzamide analog CAS 863512-75-8), hydrogen-bonding geometry, and steric encumbrance around the amide carbonyl—parameters that cannot be preserved by generic replacement with chloro, methoxy, or unsubstituted analogs . Procurement of a close analog without matching the ortho-bromo substitution pattern would introduce uncharacterized changes in target engagement, cellular potency, and metabolic liability.

Quantitative Differentiation Evidence for 2-Bromo-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide (CAS 863512-71-4) Against Closest Analogs


Lipophilicity-Driven Differentiation: Ortho-Bromo Substitution Increases logP by ~0.9 Units vs. the Unsubstituted Parent Benzamide

The 2-bromo substituent substantially increases the calculated partition coefficient (logP) relative to the unsubstituted parent benzamide analog N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide (CAS 863512-75-8). ChemDiv reports logP = 4.44 for CAS 863512-71-4 , while the non-brominated analog has an estimated XLogP3-AA of approximately 3.5 based on structural cheminformatics data . This ~0.9 logP unit increase translates to roughly an 8-fold higher octanol-water partition coefficient, indicating significantly greater membrane permeability potential.

Lipophilicity Drug-likeness Scaffold optimization

Aqueous Solubility Comparison: Ortho-Bromo Substitution Reduces Predicted logS by ~0.4 vs. Parent Benzamide

The predicted aqueous solubility of CAS 863512-71-4 is logSw = -4.48 . In comparison, the unsubstituted parent benzamide (CAS 863512-75-8), with a lower molecular weight (308.4 vs. 387.3 g/mol) and lower logP, is expected to exhibit higher aqueous solubility, with a predicted logSw approximately -4.0 based on general solubility-logP correlations for this scaffold class. The ~0.5 log unit reduction in solubility represents a roughly 3-fold decrease in maximum aqueous concentration, which has direct implications for in vitro assay design (DMSO stock concentration limits) and in vivo formulation feasibility.

Solubility Formulation Bioavailability

Scaffold-Validated Trypanocidal Class Activity: N-(2-(2-Phenylthiazol-4-yl)ethyl)amides Exhibit Potent, Broad-Spectrum Anti-Trypanosome Activity with Defined SAR

The core scaffold of CAS 863512-71-4—the N-(2-(2-phenylthiazol-4-yl)ethyl)amide chemotype—was the subject of a comprehensive hit-to-lead optimization study by Russell et al. (2016) that evaluated 64+ compounds against both T. brucei and T. cruzi [1]. This study established that this chemotype kills trypanosomes rapidly and selectively, with the most potent optimized compound (64a) achieving sterile cure in a murine T. cruzi infection model when CYP metabolism was inhibited [1]. Structure-activity relationships were consistent across both trypanosome species, confirming that modifications to the amide portion directly tune potency [1]. While the specific IC₅₀ value for CAS 863512-71-4 was not individually reported in the primary publication or supporting information, the ortho-bromo benzamide configuration represents a distinct node in the established SAR landscape that warrants direct comparative testing.

Trypanosomiasis Chagas disease HAT Anti-parasitic

Molecular Weight and PSA Differentiation: Ortho-Bromo Compound Occupies Distinct Physicochemical Property Space vs. Chloro and Methoxy Analogs

CAS 863512-71-4 (MW 387.3; tPSA 34.7 Ų) occupies a distinct position in physicochemical property space relative to its closest commercially available analogs: 3-chloro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide (CAS 863512-74-7; MW 342.8; tPSA ~34.7 Ų) and 4-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide (CAS 863512-98-5; MW 338.4; tPSA ~44.0 Ų) . The bromo compound's higher molecular weight (+44.5 Da vs. chloro; +48.9 Da vs. methoxy) and higher logP (+~0.5-1.0 units) position it closer to the upper boundary of lead-like chemical space, while its lower polar surface area relative to the methoxy analog (ΔtPSA ≈ -9.3 Ų) predicts superior passive membrane permeability. The heavy atom effect of bromine also introduces distinct electronic polarization and potential for halogen bonding interactions not achievable with chloro or methoxy substituents.

Physicochemical properties Lead-likeness Property space analysis

Verified Application Scenarios for 2-Bromo-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide (CAS 863512-71-4) Based on Quantitative Evidence


SAR Expansion of the N-(2-(2-Phenylthiazol-4-yl)ethyl)amide Trypanosomacide Series: Ortho-Bromo Substitution Node

Investigators building on the Russell et al. (2016) trypanosomacide scaffold should procure CAS 863512-71-4 to systematically probe the ortho-bromo substitution effect on anti-trypanosomal potency and selectivity. The compound's distinct physicochemical profile (logP 4.44, tPSA 34.7 Ų) fills a specific gap in the property space covered by existing chloro, methoxy, and unsubstituted analogs [1]. Head-to-head testing against T. brucei and T. cruzi in parallel with CAS 863512-75-8 (parent), CAS 863512-74-7 (3-chloro), and CAS 863512-98-5 (4-methoxy) will reveal whether the bromine-mediated lipophilicity increase translates to potency gains or exacerbates the class-level metabolic instability noted by Russell et al. .

Halogen-Bonding Interaction Studies in Thiazole-Amide Target Engagement

The ortho-bromo substituent of CAS 863512-71-4 introduces a polarizable halogen capable of forming halogen bonds with target protein backbone carbonyls or side-chain acceptors—an interaction mode not accessible to the hydrogen, chloro, or methoxy analogs. This compound serves as a rational probe for X-ray crystallography or cryo-EM studies aimed at resolving the binding mode of N-(2-(2-phenylthiazol-4-yl)ethyl)amides to their molecular target(s), which remain unknown but are distinct from CYP51 [1]. Procurement of this specific bromo derivative enables anomalous scattering experiments that can facilitate phasing and unambiguous electron density assignment.

Metabolic Stability Trade-off Analysis: Lipophilicity vs. Clearance in the Thiazole-Amide Class

Russell et al. identified poor metabolic stability as a class-wide liability of N-(2-(2-phenylthiazol-4-yl)ethyl)amides [1]. CAS 863512-71-4, with the highest logP among the commercially available benzamide-substituted analogs (logP 4.44), provides an ideal tool compound for quantifying the relationship between lipophilicity and microsomal clearance within this scaffold. Comparative intrinsic clearance measurements in mouse and human liver microsomes, benchmarked against the unsubstituted parent (logP ~3.5) and the 4-methoxy analog (lower lipophilicity, higher PSA), will delineate the acceptable lipophilicity window for further lead optimization .

Chemical Biology Probe Development via Electrophilic Bromine Reactivity

The aryl bromide functionality of CAS 863512-71-4 enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) for late-stage diversification, providing a synthetic handle absent in the unsubstituted parent benzamide. This chemical reactivity positions the compound as a versatile intermediate for generating focused libraries around the 2-position of the benzamide ring, allowing rapid exploration of substituent effects without de novo synthesis of the entire thiazole-ethyl-benzamide scaffold. Procurement for medicinal chemistry campaigns should prioritize this compound as a diversification-ready building block.

Quote Request

Request a Quote for 2-bromo-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.